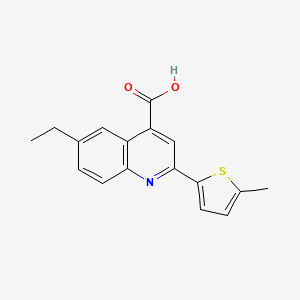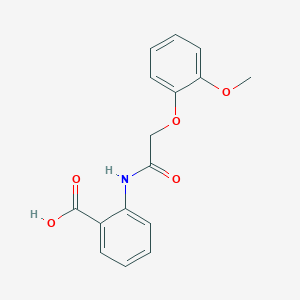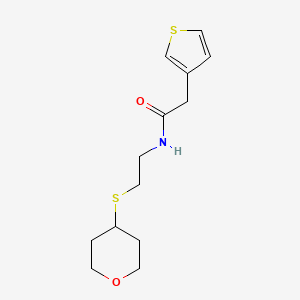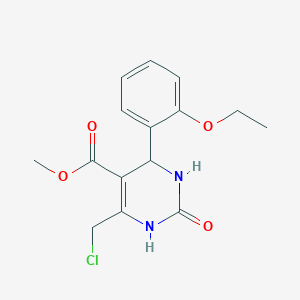![molecular formula C20H21N5O4 B2577217 6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034413-00-6](/img/structure/B2577217.png)
6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Scientific Research Applications
Anti-Fibrosis Activity
- Synthesis and Anti-Fibrosis Activity : Novel heterocyclic compounds, including pyrimidine derivatives similar to the specified chemical, were synthesized and evaluated for anti-fibrotic activities. These compounds showed promising results in inhibiting the expression of collagen and hydroxyproline content, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).
Antibacterial Activity
- Synthesis and Antibacterial Activity of Pyrimidine Derivatives : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the specified chemical, were prepared and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Inhibition of P450 Enzymes
- Inhibition of Human P450 Enzymes : Nicotinic acid and nicotinamide, compounds related to the specified chemical, have been studied for their ability to inhibit human P450 enzymes. This research is relevant for understanding the metabolic interactions and potential drug interactions of similar compounds (Gaudineau & Auclair, 2004).
Nicotinamide in Cosmetic Science
- Biologic Actions of Nicotinamide in Cosmetic Science : Nicotinamide, which shares a pyridine moiety with the specified chemical, is involved in various oxidation-reduction reactions and acts as an antioxidant. It has gained interest in the prevention and treatment of several skin diseases, highlighting the potential dermatological applications of related compounds (Otte, Borelli, & Korting, 2005).
Electron Attachment Studies
- Dissociative Electron Attachment to Nicotinamide : Studies on nicotinamide involving dissociative electron attachment, which is relevant for understanding the chemical behavior of similar pyridine-containing compounds in biological systems (Ziegler et al., 2021).
Mechanism of Action
properties
IUPAC Name |
6-cyclopentyloxy-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-18(13-7-8-16(23-12-13)29-14-4-1-2-5-14)22-10-11-25-19(27)15-6-3-9-21-17(15)24-20(25)28/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,22,26)(H,21,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZHSCKZKFGEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)





![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)
![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)
